

Technical Guide: USP vs. EP Impurity Strategies for Atomoxetine Related Compound C

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Compound of Interest

Compound Name: *(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane*

CAS No.: 114446-47-8

Cat. No.: B019203

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Executive Summary: The Nomenclature Trap

For drug development scientists, Atomoxetine presents a critical "nomenclature trap." USP Related Compound C and EP Impurity C are NOT the same chemical entity.

- USP Related Compound C is the para-isomer of Atomoxetine (a positional isomer).
- EP Impurity C is the alcohol precursor (N-methyl-3-phenyl-3-hydroxypropylamine).

Failure to distinguish these leads to incorrect standard selection, failed method validations, and regulatory queries. This guide focuses on the USP Related Compound C (the para-isomer), analyzing how the EP controls this specific impurity (often as an unspecified impurity) compared to the specific USP monograph limits.

Chemical Identity: The Target

Feature	Specification
Common Name	Atomoxetine para-isomer
USP Name	Atomoxetine Related Compound C
EP Designation	Not explicitly assigned a letter (Controlled as Unspecified or via System Suitability)
Chemical Name	N-Methyl-3-phenyl-3-(4-methylphenoxy)propan-1-amine hydrochloride
Origin	Synthetic Impurity (arising from p-cresol impurity in the o-cresol starting material)
Molecular Formula	C ₁₇ H ₂₁ NO[1][2][3][4] · HCl

Regulatory Comparison: Limits & Methodologies

The core difference lies in the control strategy. The USP views the para-isomer as a likely process impurity requiring specific control. The EP often captures it under general limits unless the synthesis route specifically justifies its absence.

Comparative Specification Table

Parameter	USP Monograph (Current)	EP Monograph (Ph. Eur.)
Impurity Designation	Related Compound C	Unspecified Impurity (typically)
Acceptance Criteria	NMT 0.15%	NMT 0.10% (Disregard limit: 0.05%)
Analytical Technique	RP-HPLC (Achiral)	RP-HPLC (Achiral)
Column Type	L7 (C8, Octylsilane), 4.6 mm x 25 cm	C18 (Octadecylsilane) or C8 (Validation dependent)
Mobile Phase	Acetonitrile / Phosphate Buffer (pH 2.5) with 1-Octanesulfonic Acid (OSA)	Phosphate Buffer / Acetonitrile (Gradient)
Critical Separation	Resolution (Rs) between Atomoxetine and Related Compound C	Resolution between Atomoxetine and Impurity B (Meta-isomer)

Performance Analysis

- **USP Stringency:** The USP limit (0.15%) is slightly more lenient than the EP unspecified limit (0.10%), but the method specificity is higher. The USP explicitly mandates the separation of the ortho (drug), meta (Related Compound B), and para (Related Compound C) isomers.
- **EP Stringency:** Because the EP does not explicitly list the para-isomer in the calculation table for some versions, it falls under the "Any Other Impurity" category, enforcing a tighter 0.10% limit. This requires a more sensitive method and cleaner synthesis.

Experimental Performance: The Positional Isomer Challenge

Separating positional isomers (Ortho, Meta, Para) is the primary chromatographic challenge.

Separation Mechanism

- **Ortho-isomer (Atomoxetine):** Steric hindrance from the 2-methyl group prevents planar adsorption to the stationary phase. Elutes First.

- Meta-isomer (USP RC B / EP Impurity D): Moderate steric hindrance. Elutes Second.
- Para-isomer (USP RC C): The 4-methyl group allows a flatter, more planar conformation, maximizing hydrophobic interaction with the alkyl chains of the column. Elutes Last.

Method Performance Data (Simulated Typical Values)

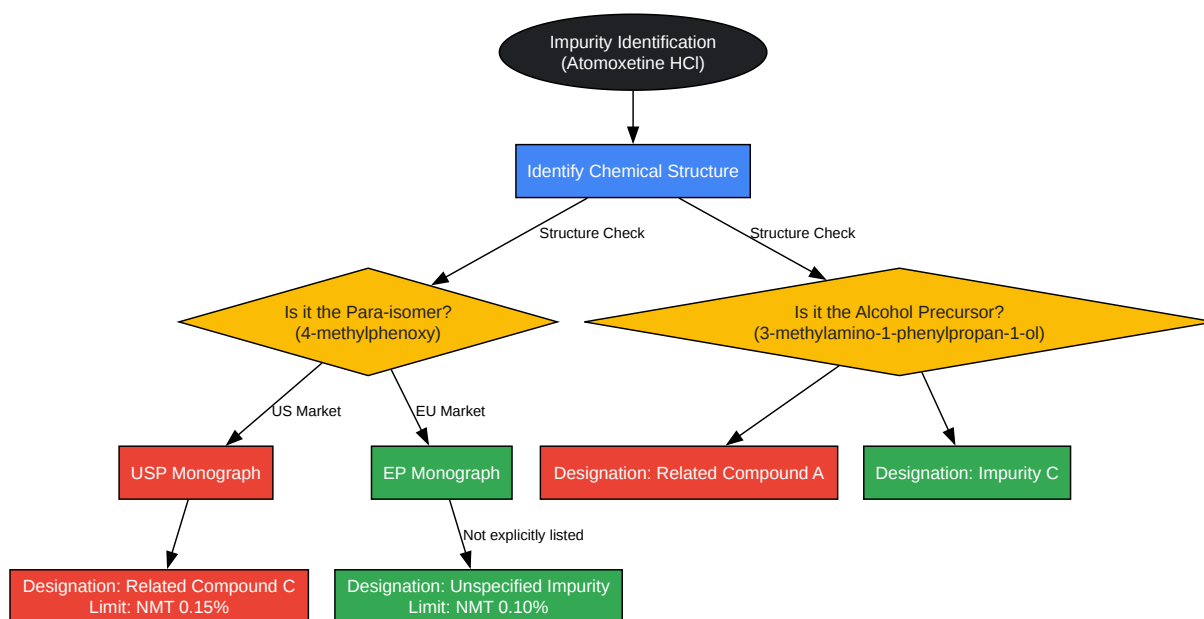
Parameter	USP Method (L7 + Ion Pair)	Generic C18 Method (No Ion Pair)
Retention Time (Atomoxetine)	~12-14 min	~8-10 min
RRT (Para-isomer / RC C)	~1.1 - 1.2	~1.05 (Poor Resolution)
Resolution (Rs) Ortho vs. Para	> 2.5 (Robust)	< 1.5 (Risk of co-elution)
Tailing Factor	1.0 - 1.3 (Improved by OSA)	1.5 - 2.0 (Silanol interactions)

Insight: The USP method utilizes 1-Octanesulfonic Acid (OSA) as an ion-pairing agent. This masks free silanols and increases the retention of the amine, enhancing the selectivity for the subtle hydrophobicity differences between the ortho and para tolyl groups.

Visualizing the Workflow

Diagram 1: Nomenclature & Decision Matrix

This diagram clarifies the critical decision path when selecting standards based on the target market (US vs. EU).



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Caption: Decision matrix for mapping chemical structures to USP/EP designations, highlighting the "Impurity C" nomenclature divergence.

Validation Protocol: Demonstrating Specificity

To validate the limit for USP Related Compound C, you must prove your method separates it from the meta-isomer (Related Compound B), which is often the closest eluter.

Step-by-Step Protocol

1. Standard Preparation:

- System Suitability Solution: Dissolve Atomoxetine HCl (1.0 mg/mL), Related Compound B (Meta), and Related Compound C (Para) in the mobile phase.
- Sensitivity Solution: Dilute Related Compound C standard to 0.05% of the target concentration (LOD check).

2. Chromatographic Conditions (Optimized USP):

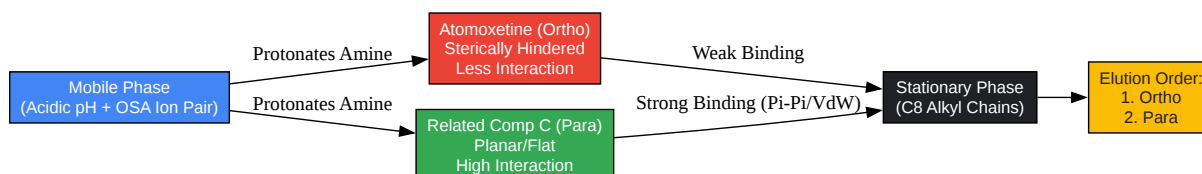
- Column: L7 (C8), 5 μ m, 4.6 x 250 mm (e.g., Zorbax Rx-C8).
- Mobile Phase: Buffer (pH 2.5 with 1.0 g/L OSA) : Acetonitrile (60:40). Note: Adjust ratio to achieve retention time of ~12-14 min for Atomoxetine.
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV @ 215 nm.

3. Acceptance Criteria (Self-Validating):

- Resolution (Rs): NLT 1.5 between Atomoxetine and Related Compound C.
- Resolution (Rs): NLT 1.5 between Related Compound B (Meta) and Related Compound C (Para). This is the critical stress test.
- S/N Ratio: NLT 10 for the Sensitivity Solution.

Diagram 2: Separation Mechanism (Ion Pair)

How the USP method achieves the necessary selectivity.



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Caption: Mechanistic view of how steric hindrance and ion-pairing dictate the elution order of Atomoxetine isomers.

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